Isomaltotetraose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

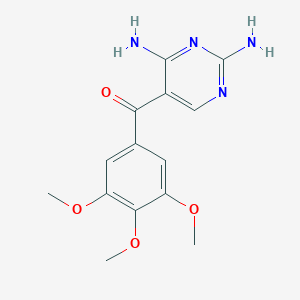

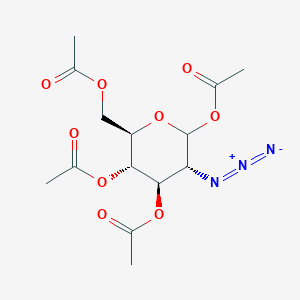

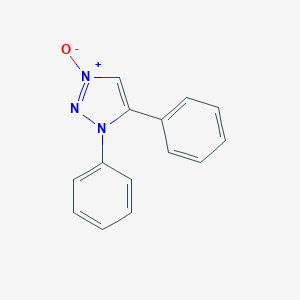

Isomaltotetraose is a tetrasaccharide composed of four glucose units linked by alpha-1,6-glycosidic bonds. It is a member of the isomalto-oligosaccharides, which are known for their prebiotic properties and are commonly found in various starch-based foods. This compound is of significant interest due to its potential health benefits and applications in food and pharmaceutical industries.

Mechanism of Action

Target of Action

Isomaltotetraose is a type of isomalto-oligosaccharide (IMO) and its primary target is the enzyme dextranase . Dextranase is an enzyme that breaks down dextran, a complex branched polysaccharide made of many glucose molecules.

Mode of Action

This compound interacts with dextranase and induces its synthesis . This interaction leads to an increase in the production of dextranase, which in turn enhances the breakdown of dextran.

Result of Action

The primary molecular effect of this compound’s action is the increased synthesis of dextranase . This leads to enhanced degradation of dextran, facilitating its digestion and utilization. On a cellular level, this can impact cells that utilize glucose for energy, as the breakdown of dextran increases the availability of glucose.

Biochemical Analysis

Biochemical Properties

Isomaltotetraose is produced using α-glucosidase obtained from Aspergillus niger PFS 08 and maltose as a substrate in a batch system . It interacts with enzymes such as α-glucosidase and other biomolecules like maltose. The nature of these interactions involves enzymatic reactions that lead to the production of this compound .

Cellular Effects

As a prebiotic, this compound can influence cell function by selectively stimulating the growth and activity of beneficial bacteria in the colon . This can impact cell signaling pathways, gene expression, and cellular metabolism, promoting overall host health .

Molecular Mechanism

The molecular mechanism of this compound involves its production through enzymatic reactions. It exerts its effects at the molecular level through binding interactions with α-glucosidase and maltose, leading to changes in gene expression and enzyme activation .

Metabolic Pathways

This compound is involved in metabolic pathways related to the production of prebiotics. It interacts with enzymes like α-glucosidase and substrates like maltose in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isomaltotetraose typically involves the enzymatic hydrolysis of dextran or starch. One common method includes the use of dextranase, an enzyme that specifically cleaves alpha-1,6-glycosidic bonds in dextran, resulting in the formation of this compound along with other isomalto-oligosaccharides .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation processes. Microorganisms such as Arthrobacter oxydans are used to produce dextranase, which then hydrolyzes dextran to yield this compound . The process involves cultivating the microorganism in a suitable medium, followed by enzyme extraction and purification. The purified enzyme is then used to hydrolyze dextran under controlled conditions to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Isomaltotetraose primarily undergoes hydrolysis reactions due to the presence of glycosidic bonds. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using dextranase or other glycosidases under mild conditions (pH 5-7, temperature 30-40°C).

Oxidation: Chemical oxidation using reagents such as sodium periodate, which cleaves the glycosidic bonds and oxidizes the hydroxyl groups to aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which reduces the aldehyde groups to alcohols.

Major Products:

Hydrolysis: Glucose and other isomalto-oligosaccharides.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols.

Scientific Research Applications

Isomaltotetraose has a wide range of applications in scientific research:

Chemistry: Used as a substrate to study the activity of glycosidases and other carbohydrate-active enzymes.

Biology: Investigated for its prebiotic effects, promoting the growth of beneficial gut bacteria.

Medicine: Explored for its potential to modulate immune responses and improve gut health.

Comparison with Similar Compounds

Isomaltose: A disaccharide composed of two glucose units linked by an alpha-1,6-glycosidic bond.

Isomaltotriose: A trisaccharide composed of three glucose units linked by alpha-1,6-glycosidic bonds.

Isomaltooctaose: An octasaccharide composed of eight glucose units linked by alpha-1,6-glycosidic bonds

Uniqueness: Isomaltotetraose is unique due to its specific structure and the number of glucose units. Its tetrasaccharide structure allows it to have distinct prebiotic properties compared to shorter or longer isomalto-oligosaccharides. Additionally, its ability to induce dextranase synthesis makes it valuable in various industrial applications .

Properties

CAS No. |

35997-20-7 |

|---|---|

Molecular Formula |

C24H42O21 |

Molecular Weight |

666.6 g/mol |

IUPAC Name |

(3R,4S,5S,6R)-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)20(44-23-18(38)15(35)12(32)8(3-27)41-23)21(45-24-19(39)16(36)13(33)9(4-28)42-24)10(5-29)43-22-17(37)14(34)11(31)7(2-26)40-22/h5-28,30-39H,1-4H2/t6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-/m1/s1 |

InChI Key |

DFKPJBWUFOESDV-KGUZVYKUSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O |

Key on ui other cas no. |

104723-76-4 |

Synonyms |

O-α-D-Glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→6)-D-glucose; |

Origin of Product |

United States |

Q1: What is isomaltotetraose?

A1: this compound is an oligosaccharide, specifically a tetrasaccharide, meaning it is composed of four sugar units. These units are glucose molecules linked together by α-(1→6) glycosidic bonds.

Q2: How is this compound produced?

A2: this compound can be produced through several methods, including:

- Enzymatic hydrolysis of dextran: Certain dextranases, enzymes that break down dextran, can produce this compound as a major product. For instance, a dextranase from Bacteroides thetaiotaomicron preferentially synthesizes this compound from dextran. []

- Transglycosylation reactions: Enzymes like transglucosidase from Aspergillus niger can catalyze the formation of this compound from other oligosaccharides like maltose or panose. []

- Chemical synthesis: this compound can also be synthesized chemically, although this process is generally more complex than enzymatic methods. []

Q3: What are the main applications of this compound?

A3: this compound, as a component of isomaltooligosaccharides (IMOs), holds potential prebiotic properties. [] Research suggests that IMOs, including this compound, can selectively stimulate the growth of beneficial bacteria in the gut, such as Bifidobacterium and Lactobacillus species. [, ]

Q4: How does the structure of this compound relate to its activity?

A4: The α-(1→6) glycosidic linkages in this compound are key to its resistance to digestion by human enzymes in the small intestine. [] This resistance allows this compound to reach the colon intact, where it can be utilized by beneficial gut bacteria.

Q5: Are there any known enzymes that specifically target this compound?

A5: Yes, certain dextranases exhibit a high affinity for this compound. For example, a dextranase from Paenibacillus sp. was shown to efficiently degrade cycloisomaltooligosaccharides, including this compound. []

Q6: Can the production of this compound be optimized?

A6: Research shows that manipulating the enzyme source and reaction conditions can optimize this compound production. For example, using a dextranase from Cellulosimicrobium sp. Y1 immobilized on titanium dioxide nanoparticles led to a significant increase in this compound yield compared to free enzyme. []

Q7: What are the analytical methods used to identify and quantify this compound?

A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), is commonly employed for the separation and quantification of this compound in complex mixtures. [, ]

Q8: How does this compound interact with dextran-binding domains?

A8: Studies using X-ray crystallography have provided insights into the interaction between this compound and the starch-binding domain of enzymes like glucoamylase from Rhizopus oryzae. The crystal structures revealed specific binding sites for this compound within the enzyme's structure, highlighting the importance of specific amino acid residues in carbohydrate recognition. [, ]

Q9: Can this compound be used in the study of antibody-antigen interactions?

A9: Yes, this compound conjugated to proteins has been used as a T-dependent antigen to generate monoclonal antibodies with varying specificities for α-(1→6) dextran. [] This approach allows researchers to investigate the structural basis of antibody diversity and antigen recognition.

Q10: What is the role of this compound in understanding the mechanisms of dextran elongation?

A10: Studies on dextransucrases, enzymes that synthesize dextran, have employed this compound as a substrate or product analog. [, , ] By analyzing the enzyme-isomaltotetraose complexes and monitoring polymer formation, researchers gain valuable insights into the molecular mechanisms governing dextran chain elongation and the factors influencing dextran size.

Q11: Has this compound been investigated for potential applications beyond prebiotics?

A11: While the prebiotic potential of this compound has been a primary focus of research, its use in other applications is being explored. One example is its potential in dental care, where a cold-adapted and salt-tolerant dextranase from Cellulosimicrobium sp. THN1 producing this compound showed promising results in inhibiting the formation of dental plaque. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)